2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

Alpha-1 adrenoceptor Radioligand binding Receptor selectivity

2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid (CAS 109672-73-3), commonly referred to as 4-fluorophenylephrine oxalate (4-FPE oxalate), is a synthetic, ring-fluorinated derivative of the sympathomimetic agent phenylephrine. It exists as an oxalate salt, enhancing its aqueous solubility for in vitro and ex vivo applications.

Molecular Formula C11H14FNO6
Molecular Weight 275.23 g/mol
CAS No. 109672-73-3
Cat. No. B024914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid
CAS109672-73-3
Synonyms4-fluorophenylephrine
4-FPE
Molecular FormulaC11H14FNO6
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)F)O)O.C(=O)(C(=O)O)O
InChIInChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6)
InChIKeyZKPPFYMSIJCDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorophenylephrine Oxalate (CAS 109672-73-3): A Position-Specific Fluorinated Phenylephrine Analog for Adrenergic Research & Vasoconstrictor Development


2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid (CAS 109672-73-3), commonly referred to as 4-fluorophenylephrine oxalate (4-FPE oxalate), is a synthetic, ring-fluorinated derivative of the sympathomimetic agent phenylephrine [1]. It exists as an oxalate salt, enhancing its aqueous solubility for in vitro and ex vivo applications [2]. As a member of the fluorophenylephrine (FPE) series, 4-FPE serves as a pharmacological tool for probing adrenergic receptor subtype selectivity, where the position of fluorine substitution critically determines its affinity profile for alpha-1, alpha-2, and beta-adrenoceptors relative to its non-fluorinated parent and other regioisomers [3].

Why 4-Fluorophenylephrine Oxalate Cannot Be Interchanged with Unsubstituted Phenylephrine or Other Fluorinated Regioisomers


Ring fluorination of phenylephrine is not a silent modification; it fundamentally reconfigures the molecule's electrostatic potential and conformational preferences, leading to divergent pharmacological profiles [1]. Direct head-to-head studies demonstrate that substituting the 4-position with fluorine changes the rank order of adrenoceptor subtype affinities compared to both the parent compound phenylephrine (PE) and the 2-fluoro (2-FPE) and 6-fluoro (6-FPE) regioisomers [2]. Consequently, 4-FPE cannot be treated as a generic alpha-1 agonist; its balanced, intermediate profile at alpha-adrenoceptors and its inactivity at the fat cell beta-adrenoceptor create a distinct molecular fingerprint that is critical for experimental reproducibility and targeted mechanistic studies [3].

Quantitative Differentiation of 4-Fluorophenylephrine Oxalate: Head-to-Head Adrenergic Selectivity & Stability Data vs. Analogs


Alpha-1 Adrenoceptor Affinity: 4-FPE Demonstrates an Intermediate Rank Order Distinct from Both 6-FPE and 2-FPE

In radioligand displacement assays using [3H]prazosin and [3H]WB-4101 on brain membranes, 4-FPE exhibits an alpha-1 affinity profile that is intermediate: 6-FPE > PE > 4-FPE > 2-FPE [1]. This directly contradicts a procurement assumption that all fluorinated phenylephrines are equipotent; 4-FPE is less potent at alpha-1 sites than the parent phenylephrine (PE), whereas 6-FPE is more potent [2].

Alpha-1 adrenoceptor Radioligand binding Receptor selectivity

Beta-Adrenoceptor Affinity: 4-FPE Matches PE Affinity but is Far Less Active Than 2-FPE

Displacement of the beta-specific radioligand [3H]dihydroalprenolol from brain membranes ranks the compounds: 2-FPE > PE ≥ 4-FPE >> 6-FPE [1]. Notably, in functional assays with fat cell membranes, 4-FPE was found to be completely inactive at stimulating adenylate cyclase via beta-adrenoceptors, unlike PE which acts as a partial agonist, and in stark contrast to 2-FPE which is more potent than PE [2].

Beta-adrenoceptor Adenylate cyclase Fat cell membrane

Alpha-2 Adrenoceptor Affinity: 4-FPE is Equipotent to 2-FPE but Significantly Less Potent Than 6-FPE

In [3H]clonidine displacement assays on brain membranes, 4-FPE and 2-FPE exhibit equivalent affinity, both lower than that of PE, and considerably lower than the alpha-2 preferring 6-FPE (rank order: 6-FPE > PE ≥ 4-FPE = 2-FPE) [1]. Functional inhibition of forskolin-stimulated adenylate cyclase in human platelet membranes confirmed this graded activity: 6-FPE ≈ PE > 4-FPE >> 2-FPE [2].

Alpha-2 adrenoceptor Clonidine binding Platelet membrane

Structure-Activity Rationale: 4-Fluorine Substitution Provides a Conformationally Distinct Pharmacophore Compared to 2- and 6-Regioisomers

Kirk et al. proposed that the altered adrenergic selectivity of 4-FPE arises from an electrostatic repulsion between the 4-fluorine substituent and the benzyl hydroxyl group, forcing a specific conformational orientation that differs from the 2- and 6-fluoro isomers [1]. This 4-position fluorine effect produces a unique pattern: it lowers alpha-1 potency relative to PE while maintaining beta-binding affinity, a dual property not achievable with unsubstituted PE, 2-FPE, or 6-FPE [2].

Fluorine conformation Electrostatic repulsion Structure-activity relationship

Oxalate Salt Form Provides Formulation-Relevant Solubility and May Enhance Stability Over Non-Fluorinated Parent Epinephrine

As the oxalate salt, 4-FPE shows high aqueous solubility—reported as ≥25 mg/mL (approx. 90 mM)—facilitating preparation of concentrated stock solutions for in vitro pharmacology . Patent literature on related optically active fluorinated vasoconstrictors indicates that the electron-withdrawing effect of the 4-fluoro substituent reduces the acidity of the benzylic hydroxyl proton, which may slow racemization kinetics relative to non-fluorinated epinephrine analogs, potentially offering enhanced chiral stability in formulation [1].

Oxalate salt Solubility enhancement Chiral stability

Defined Application Scenarios for 4-Fluorophenylephrine Oxalate (CAS 109672-73-3) Based on Quantitative Evidence


Pharmacological Dissection of Alpha- vs. Beta-Adrenoceptor Crosstalk in Isolated Tissue Preparations

Utilize 4-FPE as a tool compound in isolated organ baths (e.g., aortic strip contraction, atrial chronotropy) to probe alpha-1-mediated vasoconstriction with minimized beta-adrenoceptor functional interference. The intermediate alpha-1 potency (PE > 4-FPE > 2-FPE) combined with the absence of functional beta agonism in fat cell adenylate cyclase assays allows for cleaner separation of adrenergic subtypes than phenylephrine or 2-FPE [1].

Medicinal Chemistry Lead Optimization for Alpha-1 Subtype-Selective Agonists

Employ 4-FPE as a reference standard in structure-activity relationship (SAR) campaigns targeting alpha-1 adrenoceptor modulators. Its position-specific fluorine conformational effect provides a validated framework for designing novel analogs with tuned selectivity, where the 4-fluoro substitution serves as a benchmark for reducing beta-activity while retaining alpha-1 binding capacity [2].

Development and Testing of Thermally Stable Local Anesthetic-Vasoconstrictor Co-Formulations

Incorporate 4-FPE oxalate into prototype local anesthetic formulations to evaluate vasoconstrictor efficacy and chiral stability relative to epinephrine. As disclosed in patents for optically active fluorinated vasoconstrictors, the 4-fluoro substituent is expected to slow racemization, making 4-FPE a candidate for formulations requiring extended shelf-life or exposure to higher temperatures [3].

Adrenergic Receptor Binding Assay Standardization and Quality Control

Use 4-FPE as a panel compound in radioligand binding assays ([3H]prazosin, [3H]clonidine, [3H]dihydroalprenolol) to calibrate assay sensitivity and verify membrane preparation quality across batches. Its well-characterized, intermediate rank-order profile across alpha-1, alpha-2, and beta-adrenoceptors provides a reproducible internal reference point for inter-laboratory data comparison [1].

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